

Parconazole: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Parconazole	
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Abstract

Parconazole is an imidazole-based antifungal agent with a mechanism of action common to the azole class of drugs. This document provides a comprehensive technical overview of **Parconazole**, including its chemical properties, mechanism of action, and relevant experimental protocols. While specific quantitative antifungal activity data and a detailed synthesis protocol for **Parconazole** are not readily available in the public domain, this guide offers valuable comparative data and generalized experimental procedures to support research and development in the field of antifungal drug discovery.

Chemical Properties

Parconazole is a dichlorophenyl-substituted imidazole derivative. Its fundamental chemical attributes are summarized below.



Property	Value
Molecular Formula	C17H16Cl2N2O3
Molecular Weight	367.23 g/mol
IUPAC Name	1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-yn-1-yloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole
CAS Number	61400-59-7

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Parconazole, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. The primary target of **Parconazole** is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol. [1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

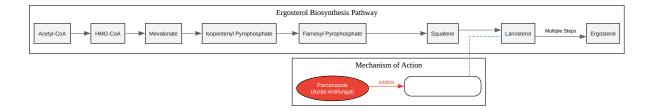
The inhibition of lanosterol 14α -demethylase by **Parconazole** leads to a cascade of downstream effects:

- Depletion of Ergosterol: The fungal cell is unable to synthesize ergosterol, leading to its depletion in the cell membrane.
- Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol biosynthesis
 pathway results in the accumulation of methylated sterol precursors, such as lanosterol.
 These intermediates are incorporated into the fungal cell membrane, disrupting its normal
 structure and function.
- Increased Membrane Permeability: The altered sterol composition leads to increased permeability of the fungal cell membrane, causing leakage of essential cellular components.



• Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth and proliferation, classifying azoles as primarily fungistatic agents.

The ergosterol biosynthesis pathway and the point of inhibition by azole antifungals are depicted in the following diagram.



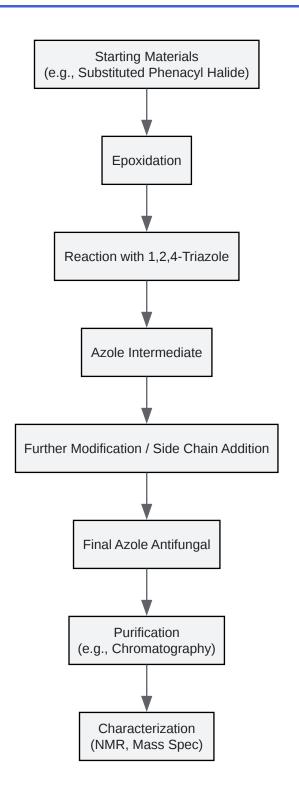
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Fig. 1: Ergosterol biosynthesis pathway and the site of Parconazole inhibition.

Synthesis of Azole Antifungals: A General Overview

A specific, detailed experimental protocol for the synthesis of **Parconazole** is not readily available in the public domain. However, the synthesis of structurally related azole antifungals, such as fluconazole and posaconazole, generally involves the reaction of a substituted epoxide with 1,2,4-triazole, followed by further modifications. The following workflow illustrates a generalized synthetic approach.





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Fig. 2: Generalized workflow for the synthesis of azole antifungals.

In Vitro Antifungal Activity



Quantitative in vitro antifungal susceptibility data, specifically Minimum Inhibitory Concentration (MIC) values, for **Parconazole** are not widely reported. However, to provide context for its potential efficacy, the following table summarizes the MIC ranges for several other clinically important azole antifungals against common fungal pathogens. It is anticipated that **Parconazole** would exhibit a spectrum of activity within the range of these related compounds.

Antifungal Agent	Candida albicans MIC Range (μg/mL)	Aspergillus fumigatus MIC Range (μg/mL)
Fluconazole	0.25 - 16	16 - >64
Itraconazole	0.015 - 1	0.12 - 4
Voriconazole	0.007 - 1	0.03 - 2
Posaconazole	0.008 - 1	0.03 - 1

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized procedure for determining the MIC of an antifungal agent against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.

Materials:

- 96-well U-bottom microtiter plates
- RPMI-1640 medium buffered with MOPS
- Antifungal agent stock solution (in DMSO)
- Fungal inoculum (adjusted to 0.5 McFarland standard)
- Spectrophotometer or microplate reader



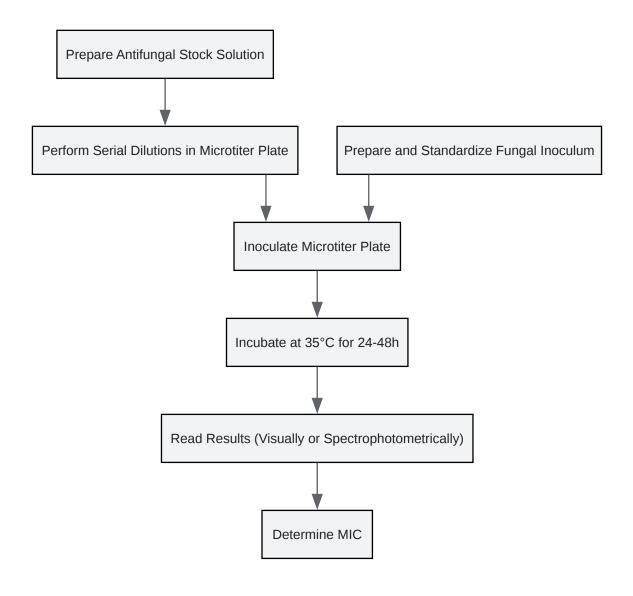




Procedure:

- Drug Dilution: Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium directly in the microtiter plate. The final concentration range should be appropriate to determine the MIC.
- Inoculum Preparation: Culture the fungal strain on appropriate agar medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.
- Controls: Include a drug-free well for a growth control and an uninoculated well for a sterility control.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent
 that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the
 growth control. This can be determined visually or by measuring the optical density at a
 specific wavelength.





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Fig. 3: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against recombinant human lanosterol 14α -demethylase.

Materials:

- Recombinant human CYP51 enzyme
- NADPH-cytochrome P450 reductase (CPR)

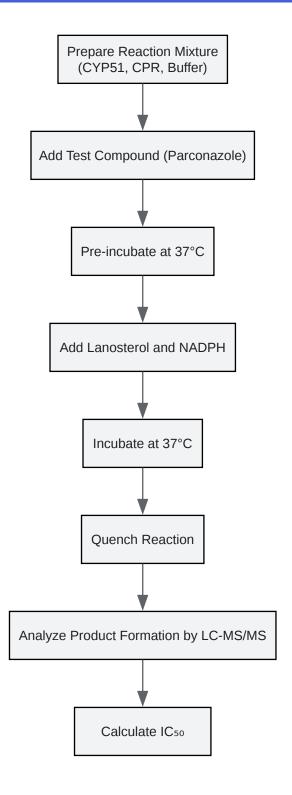


- Lanosterol (substrate)
- Test compound (e.g., **Parconazole**)
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- NADPH
- Quenching solution (e.g., acetonitrile)
- LC-MS/MS system for analysis

Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and CPR.
- Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
- Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a quenching solution.
- Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the product formed (14-demethylated lanosterol).
- IC₅₀ Determination: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).





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Fig. 4: Workflow for CYP51 inhibition assay.

Conclusion



Parconazole is a representative of the imidazole class of antifungal agents, targeting the essential ergosterol biosynthesis pathway in fungi. While specific data on its synthesis and a comprehensive profile of its antifungal activity are limited in publicly accessible literature, the information provided in this technical guide on its mechanism of action and relevant experimental methodologies offers a solid foundation for researchers and drug development professionals. The provided protocols for MIC determination and CYP51 inhibition assays can be adapted for the evaluation of **Parconazole** and other novel antifungal candidates. Further research is warranted to fully elucidate the therapeutic potential of **Parconazole**.

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References

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